
ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, an oxo group at the 4th position, and an ethyl ester at the 3rd position. It is widely used in various fields of scientific research due to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization and decarboxylation steps to form the quinoline core . The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using basic conditions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, water.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Reduction: Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Substitution: 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Chemistry
Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives with tailored properties.
Chemical Reactions Overview
Reaction Type | Description |
---|---|
Oxidation | Reduction of the nitro group to an amino group under specific conditions. |
Reduction | Formation of different derivatives through reduction processes. |
Substitution | Replacement of the nitro or carboxylate groups with other nucleophiles. |
The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for therapeutic development.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial effects against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Candida albicans | 128 |
The primary mechanism involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .
Medicine
The compound is being investigated for its potential use in developing new therapeutic agents due to its significant biological activity. Its low toxicity profile in preliminary cytotoxicity assays makes it a candidate for further research .
Study on Antibacterial Activity
A notable study published in MDPI assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. The study utilized in vitro testing on clinical isolates of E. coli and MRSA, revealing MIC values ranging from 16 to 64 µg/mL, indicating strong antibacterial activity .
Research on Antifungal Properties
Another investigation focused on the antifungal properties against Candida species. Results indicated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .
Mechanism of Action
The mechanism of action of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
Comparison: Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., chloro, fluoro, bromo) exhibit varying degrees of reactivity and biological effects. The nitro group enhances the compound’s potential as an antimicrobial and anticancer agent compared to its analogs .
Biological Activity
Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The synthesis typically involves the reaction of 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resulting compound can be further modified to enhance its biological activity.
Antibacterial Properties
Numerous studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound primarily exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.58 µg/mL |
Escherichia coli | 37.5 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
The data indicates that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability.
The mechanism by which this compound exhibits antibacterial activity involves:
- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Ethyl 7-nitro derivatives have been shown to bind effectively to the gyrase-DNA complex.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
- Interaction with Topoisomerase IV : Similar to DNA gyrase, topoisomerase IV is critical for separating replicated DNA strands; inhibition leads to cell death.
Study on Antibacterial Efficacy
A notable study published in PMC evaluated several derivatives of quinolone compounds, including ethyl 7-nitro variants. The research found that modifications at the C-7 position significantly influenced antibacterial potency. Compounds with electron-donating groups at this position exhibited enhanced activity against Staphylococcus aureus and other Gram-positive bacteria .
Comparative Analysis with Other Quinolones
Research comparing ethyl 7-nitro derivatives with other fluoroquinolones indicated that while some fluoroquinolones had broader spectra against Gram-negative bacteria, ethyl 7-nitro compounds were more effective against Gram-positive strains due to their structural properties and interaction with bacterial enzymes .
Properties
IUPAC Name |
ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIYLCGKJWHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284612 | |
Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-88-6 | |
Record name | NSC38018 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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